Ranaconitine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

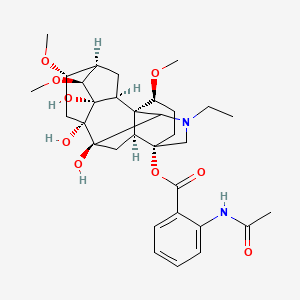

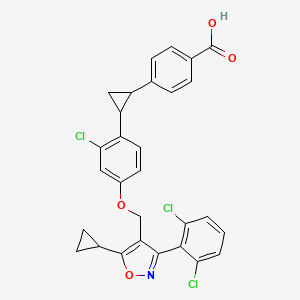

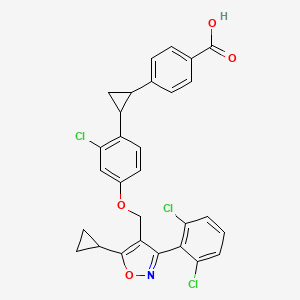

Ranaconitine is a type of compound known as an alkaloid . It has a molecular formula of C32H44N2O9 and a molecular weight of 600.7 g/mol . The compound is derived from the roots of Aconitum sinomontanum .

Synthesis Analysis

Terpenoid alkaloids, such as Ranaconitine, are derived from pathways that lead to various groups of terpenes like monoterpenoids and diterpenoids . A total synthesis of a ranaconitine-type diterpenoid alkaloid was completed in 30 steps .

Molecular Structure Analysis

The absolute configuration of natural ranaconitine was determined through an X-ray structure analysis of hydrated ranaconitine hydrobromide . The crystal presents a monoclinic system, with specific unit cell dimensions .

Physical And Chemical Properties Analysis

Ranaconitine is a powder-type compound . It has a melting point of 132–134°C . It is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Analgesic Properties

Ranaconitine, like other C18-DAs, has been reported to have analgesic properties . This means it can be used to relieve pain, making it potentially useful in the development of pain relief medications.

Antiarrhythmic Effects

Ranaconitine has also been found to have antiarrhythmic effects . This suggests that it could be used in the treatment of irregular heartbeats or arrhythmias.

Anti-inflammatory Applications

The anti-inflammatory properties of Ranaconitine make it a potential candidate for the development of drugs to treat conditions characterized by inflammation .

Antitumor Activity

Ranaconitine has shown antitumor activity , indicating its potential use in cancer treatment. Further research is needed to fully understand its mechanisms and potential applications in this field.

Insecticidal Properties

Ranaconitine has been found to have insecticidal properties . This suggests that it could be used in the development of environmentally friendly pesticides.

Chemotaxonomic Values

The Delphineae plant C18-DAs, including Ranaconitine, have exhibited chemotaxonomic values and showed a high regularity of distribution at different taxonomic levels . Therefore, they can serve as good chemical molecular markers in the taxonomic treatment of plants within this tribe, especially in the infrageneric division .

Safety and Hazards

作用機序

Target of Action

Ranaconitine is a type of C18-diterpenoid alkaloid (DA) that is primarily found in the genera Aconitum and Delphinium . The primary targets of Ranaconitine are voltage-dependent Na+ channels and delayed rectifier K+ current . These channels play a crucial role in the transmission of nerve impulses, and their inhibition can lead to a variety of physiological effects.

Mode of Action

Ranaconitine interacts with its targets by blocking the voltage-dependent Na+ channels and the delayed rectifier K+ current . This blocking action inhibits the normal flow of ions through these channels, disrupting the transmission of nerve impulses. The resulting changes can lead to a variety of effects, including analgesic, antiarrhythmic, and anti-inflammatory actions .

Biochemical Pathways

These disruptions can affect numerous downstream effects, including the regulation of heart rhythm, nerve signal transmission, and inflammatory responses .

Pharmacokinetics

Like many other alkaloids, it is likely that ranaconitine is absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of Ranaconitine, influencing its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of Ranaconitine’s action are primarily related to its ability to block Na+ and K+ channels. This blocking action can disrupt the normal flow of ions across cell membranes, leading to alterations in nerve impulse transmission and heart rhythm. Additionally, Ranaconitine has been reported to have powerful antiarrhythmic, local anaesthetic, analgesic, and anti-inflammatory actions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ranaconitine. Factors such as pH, temperature, and the presence of other substances can affect the stability of Ranaconitine and its ability to interact with its targets . Understanding these factors is crucial for optimizing the use of Ranaconitine and maximizing its therapeutic potential.

特性

IUPAC Name |

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19-,21+,22+,23-,24+,25+,27?,28-,29-,30+,31-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSVKUJYTUPYRJ-HMLOAIDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 20056254 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)

![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)